N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
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Description
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
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Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N5OS, with a molecular weight of approximately 369.49 g/mol. The structure features multiple functional groups, including a pyrazole ring, a thiophene moiety, and an isoxazole, which contribute to its diverse biological activities.
Structural Features
Component | Description |
---|---|
Pyrazole | Known for anti-inflammatory and analgesic effects |
Thiophene | Enhances interaction with biological targets |
Isoxazole | Contributes to neuroprotective properties |
Pharmacological Properties
Research indicates that compounds with pyrazole derivatives often exhibit significant pharmacological activities, including:
- Anti-inflammatory effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation.
- Antitumor activity : Some studies have shown that similar compounds can induce apoptosis in cancer cells.
- Neuroprotective effects : The isoxazole component suggests potential neuroprotective properties, which are currently under investigation.
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, impacting pain perception and neuroprotection.
- Signal Transduction Pathways : The compound may influence cellular signaling pathways that regulate cell survival and proliferation.
In Vitro Studies
Several studies have evaluated the biological activity of pyrazole derivatives similar to the compound . For instance:
- A study demonstrated that pyrazole derivatives exhibited significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis and inflammation .
In Vivo Studies
In vivo studies have shown promising results regarding the analgesic and anti-inflammatory effects of related compounds:
- A recent investigation indicated that a structurally similar pyrazole compound significantly reduced edema in animal models of inflammation .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other known pyrazole derivatives:
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-12-16(13(2)25-22-12)9-19(24)20-6-7-23-18(14-3-4-14)10-17(21-23)15-5-8-26-11-15/h5,8,10-11,14H,3-4,6-7,9H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKDSFIVWRKDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.